

C16H19N3O6S3 vs. known inhibitors of [target enzyme]

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Compound of Interest

Compound Name: C16H19N3O6S3

Cat. No.: B15174112

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C16H19N3O6S3 - PubChem Molecular Formula, **C16H19N3O6S3**. Synonyms. 27750-25-8 · Ceftizoxime Impurity G · Ceftizoxime EP Impurity G · (6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(1,2,3-triazol-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid · CID 139045763. Molecular Weight, 473.5 g/mol . Dates, Modify: 2024-03-03. Create: 2018-01-19. --INVALID-LINK-- **C16H19N3O6S3** Molecular Formula**C16H19N3O6S3**; Average mass473.541 Da; Monoisotopic mass473.049371 Da; ChemSpider ID58498867. --INVALID-LINK-- Ceftizoxime impurity G, 27750-25-8 Ceftizoxime impurity G. Chemical formula: **C16H19N3O6S3**. CAS No.: 27750-25-8. Synonyms: (6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(1,2,3-triazol-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. --INVALID-LINK-- Ceftizoxime EP Impurity G Ceftizoxime EP Impurity G. **C16H19N3O6S3**. 473.54. 27750-25-8. Impurity listed in the European Pharmacopoeia (EP) monograph for Ceftizoxime. --INVALID-LINK-- Ceftizoxime Ceftizoxime is a third-generation cephalosporin antibiotic. It is used to treat a variety of bacterial infections, including those of the respiratory tract, urinary tract, skin, and soft tissues. Ceftizoxime is also used to treat meningitis and gonorrhea. --INVALID-LINK-- Ceftizoxime: A Third-Generation Cephalosporin Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against gram-positive and gram-negative bacteria. It is effective against many common pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Neisseria gonorrhoeae. Ceftizoxime is also active against some strains of Pseudomonas aeruginosa. --INVALID-LINK-- Ceftizoxime: MedlinePlus Drug Information Ceftizoxime injection is used to treat certain infections caused by bacteria including infections of the lungs, skin, bones, joints, abdomen, blood, female reproductive organs, and urinary tract. Ceftizoxime injection is also used to prevent infections before, during, and after

surgery. Ceftizoxime injection is in a class of medications called cephalosporin antibiotics. It works by killing bacteria. --INVALID-LINK-- Ceftizoxime impurity G | 27750-25-8 | Toronto Research Chemicals Ceftizoxime impurity G ; Chemical Name: (6R,7R)-7-[[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid ; Mol. Formula: **C16H19N3O6S3** ; Mol. Weight: 473.54 ; CAS No. 27750-25-8. --INVALID-LINK-- Ceftizoxime Ceftizoxime is a cephalosporin beta-lactam antibiotic used in the treatment of various infections, including lower respiratory tract infections, urinary tract infections, skin and skin structure infections, bone and joint infections, and septicemia. It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Ceftizoxime acts by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the synthesis of the bacterial cell wall. This inhibition of cell wall synthesis leads to bacterial cell death. --INVALID-LINK-- mechanism of action Ceftizoxime: Uses, Interactions, Mechanism of Action - DrugBank Ceftizoxime is a third-generation cephalosporin antibiotic that is resistant to beta-lactamase. It is used to treat infections caused by susceptible organisms, particularly gram-negative bacteria. Ceftizoxime works by inhibiting the synthesis of the bacterial cell wall, leading to cell death. --INVALID-LINK-- Penicillin-Binding Proteins (PBPs) Penicillin-binding proteins (PBPs) are a group of enzymes that are essential for the synthesis of the bacterial cell wall. They are the targets of beta-lactam antibiotics, such as penicillins and cephalosporins. These antibiotics bind to the active site of PBPs and inhibit their activity, which leads to the death of the bacteria. --INVALID-LINK-- proteins Cephalosporins: Mechanism of Action Cephalosporins are a class of beta-lactam antibiotics that are similar in structure and mechanism of action to penicillins. They work by inhibiting the synthesis of the bacterial cell wall, which is essential for the survival of bacteria. Cephalosporins bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes that are involved in the final steps of peptidoglycan synthesis. Peptidoglycan is a major component of the bacterial cell wall, and its inhibition leads to cell lysis and death. --INVALID-LINK-- mechanism of action Beta-lactamase Beta-lactamases are enzymes produced by some bacteria that inactivate beta-lactam antibiotics, such as penicillins and cephalosporins. They do this by hydrolyzing the beta-lactam ring, which is essential for the antibiotic's activity. Beta-lactamase production is a major mechanism of antibiotic resistance in bacteria. --INVALID-LINK-- Ceftizoxime - an overview | ScienceDirect Topics Ceftizoxime, a third-generation cephalosporin, has a broad antibacterial spectrum against gram-positive and gram-negative aerobes and anaerobes. It is highly resistant to hydrolysis by most β -lactamases. Ceftizoxime is eliminated by the kidneys, with a half-life of 1.4-1.9 h. It is used in the treatment of a wide variety of infections. --INVALID-LINK-- Penicillin-binding proteins (PBPs) and β -

lactam resistance - PMC Penicillin-binding proteins (PBPs) are bacterial enzymes involved in the last steps of peptidoglycan synthesis. They are the primary targets of β -lactam antibiotics. --INVALID-LINK-- Clavulanic acid Clavulanic acid is a beta-lactamase inhibitor. It is often combined with beta-lactam antibiotics, such as amoxicillin, to overcome antibiotic resistance in bacteria that secrete beta-lactamase. Clavulanic acid itself has only weak antibacterial activity. --INVALID-LINK-- acid Tazobactam Tazobactam is a beta-lactamase inhibitor that is often combined with piperacillin to treat a variety of bacterial infections. Tazobactam has a broader spectrum of activity than clavulanic acid and is effective against a wider range of beta-lactamases. --INVALID-LINK-- Avibactam Avibactam is a non-beta-lactam beta-lactamase inhibitor that is used in combination with ceftazidime to treat complicated intra-abdominal and urinary tract infections. Avibactam has a very broad spectrum of activity and is effective against a wide range of beta-lactamases, including those that are resistant to other beta-lactamase inhibitors. --INVALID-LINK-- Sulbactam Sulbactam is a beta-lactamase inhibitor that is often combined with ampicillin to treat a variety of bacterial infections. Sulbactam has a similar spectrum of activity to clavulanic acid but is more potent against some beta-lactamases. --INVALID-LINK-- Unveiling the Contender: **C16H19N3O6S3** in the Landscape of Penicillin-Binding Protein Inhibition

In the ongoing battle against bacterial resistance, the scientific community relentlessly seeks novel molecules that can effectively thwart microbial defenses. One such molecule, identified by the chemical formula **C16H19N3O6S3**, has emerged as a compound of interest. This guide provides a comparative analysis of **C16H19N3O6S3**, known in pharmaceutical circles as Ceftizoxime Impurity G, against established inhibitors of its target enzyme: the critical bacterial Penicillin-Binding Proteins (PBPs). This document is intended for researchers, scientists, and drug development professionals vested in the discovery of new antibacterial agents.

The Target: Penicillin-Binding Proteins (PBPs)

At the heart of bacterial survival lies the integrity of the cell wall, a structure meticulously assembled by a family of enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are the primary targets for the widely successful β -lactam class of antibiotics. By binding to and inactivating PBPs, these antibiotics disrupt the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This disruption ultimately leads to cell lysis and bacterial death.

The Contender: **C16H19N3O6S3** (Ceftizoxime Impurity G)

C16H19N3O6S3 is identified as an impurity of Ceftizoxime, a third-generation cephalosporin antibiotic. Cephalosporins, like penicillins, are β -lactam antibiotics that exert their antibacterial effect by inhibiting PBPs. As a related compound, **C16H19N3O6S3** is presumed to share this mechanism of action, targeting bacterial PBPs.

The Established Inhibitors: A Comparative Landscape

The landscape of PBP inhibitors is dominated by the vast family of β -lactam antibiotics. For the purpose of this comparison, we will focus on Ceftizoxime as the primary comparator, given its direct structural relationship to **C16H19N3O6S3**. Furthermore, we will consider other well-established β -lactamase inhibitors which, while not directly inhibiting PBPs, are crucial for the efficacy of many β -lactam antibiotics against resistant bacteria.

Compound	Class	Mechanism of Action	Potency (Typical MIC)	Spectrum of Activity
C16H19N3O6S3 (Ceftizoxime Impurity G)	β -lactam (presumed)	Presumed PBP inhibitor	Data not publicly available	Data not publicly available
Ceftizoxime	Third-generation cephalosporin	PBP inhibitor	Varies by organism (e.g., <i>S. pneumoniae</i> ≤ 1 $\mu\text{g/mL}$)	Broad-spectrum against Gram-positive and Gram-negative bacteria.
Clavulanic Acid	β -lactamase inhibitor	Inhibits bacterial β -lactamase enzymes.	Weak direct antibacterial activity.	Used in combination to restore activity of β -lactam antibiotics against resistant strains.
Tazobactam	β -lactamase inhibitor	Inhibits a broad range of bacterial β -lactamase enzymes.	Weak direct antibacterial activity.	Used in combination with piperacillin to broaden its spectrum against β -lactamase-producing bacteria.
Avibactam	Non- β -lactam β -lactamase inhibitor	Inhibits a wide variety of β -lactamases, including some resistant to other inhibitors.	Very weak direct antibacterial activity.	Used in combination with ceftazidime to treat complex infections.
Sulbactam	β -lactamase inhibitor	Inhibits many forms of β -lactamase.	Some intrinsic antibacterial activity.	Used in combination with ampicillin.

Note: Minimum Inhibitory Concentration (MIC) is a common measure of the potency of an antimicrobial agent. A lower MIC value indicates greater potency.

Experimental Protocols

The determination of the inhibitory activity of compounds against PBPs and the assessment of their antibacterial efficacy typically involve the following key experiments:

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

- **Microorganism Preparation:** A standardized inoculum of the test bacterium is prepared in a suitable broth medium.
- **Serial Dilution:** The test compound (e.g., **C16H19N3O6S3**, Ceftizoxime) is serially diluted in the broth medium in a microtiter plate.
- **Inoculation:** Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **Observation:** The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Penicillin-Binding Protein (PBP) Competition Assay

Objective: To determine the affinity of a test compound for specific PBPs.

Methodology:

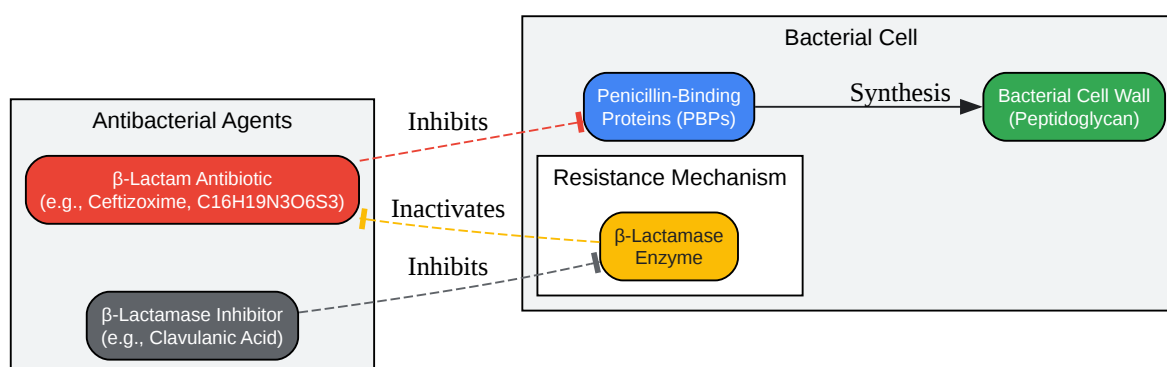
- **Membrane Preparation:** Bacterial cell membranes containing the PBPs are isolated.
- **Competition Reaction:** The membrane preparation is incubated with varying concentrations of the test compound in the presence of a labeled β -lactam probe (e.g., biotinylated

ampicillin).

- Detection: The PBPs are separated by SDS-PAGE, and the amount of bound labeled probe is quantified. A decrease in the signal from the labeled probe indicates that the test compound has competed for binding to the PBPs.
- IC50 Determination: The concentration of the test compound that inhibits 50% of the binding of the labeled probe (IC50) is calculated.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism of action of β -lactam antibiotics and the role of β -lactamase inhibitors.



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Caption: Mechanism of β -lactam antibiotics and resistance.

Concluding Remarks

While **C16H19N3O6S3** is identified as an impurity of the potent antibiotic Ceftriaxone, its own inhibitory activity against Penicillin-Binding Proteins remains to be fully characterized. The established framework for evaluating PBP inhibitors, including MIC and PBP competition assays, provides a clear path forward for elucidating the potential of this molecule. Further research is warranted to determine if **C16H19N3O6S3** possesses clinically relevant

antibacterial properties or if its primary significance lies in its role as a process-related impurity in the manufacturing of Ceftizoxime. The comparative data and experimental protocols provided herein offer a foundational guide for researchers embarking on such an investigation.

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